N-[(1-ethylpyrazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-16-10-11(9-15-16)8-14-13(17)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDRELCITGBKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves activating benzoyl chloride derivatives with carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). In a representative procedure, 1-ethylpyrazole-4-carbaldehyde (1.2 eq) is condensed with benzylamine (1.0 eq) in dichloromethane at 0–5°C, followed by gradual warming to room temperature over 12 hours. The reaction typically achieves 72–78% yields after silica gel chromatography (hexane/ethyl acetate 3:1).
Table 1: Optimization of Carbodiimide Coupling Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC | DCM | 25 | 12 | 78 |
| DCC | THF | 40 | 8 | 82 |
| DIC | Acetonitrile | 30 | 10 | 75 |
Direct Amination of Pyrazole Intermediates
Alternative routes employ pre-functionalized pyrazole building blocks. Patent WO2022056100A1 discloses a two-step sequence starting from 1-ethyl-4-(aminomethyl)pyrazole hydrochloride:
-
Deprotonation : Treatment with K₂CO₃ (2.5 eq) in DMF at −10°C
-
Acylation : Slow addition of benzoyl chloride (1.1 eq) over 30 minutes
This method achieves 85% purity by HPLC, though requires careful moisture control to prevent hydrolysis byproducts.
Reductive Amination Strategies
Sodium Borohydride-Mediated Reduction
A scalable approach involves condensing 1-ethyl-4-formylpyrazole with benzylamine in methanol, followed by NaBH₄ reduction (0.5 eq) at 0°C. Key advantages include:
-
Short reaction time (2–3 hours)
-
Mild conditions preserving acid-sensitive functional groups
-
89% isolated yield after recrystallization from ethanol/water
Catalytic Hydrogenation
For substrates containing reducible groups, Pd/C (10% w/w) or Raney nickel catalysts enable selective imine reduction under H₂ (50 psi). Comparative studies show:
-
Pd/C: 92% conversion in 6 hours (toluene, 80°C)
-
Raney Ni: 88% conversion in 4 hours (ethanol, 50°C)
Post-reaction filtration through Celite® and solvent evaporation provides the crude product, which is typically >95% pure by NMR.
Continuous-Flow Synthesis
Recent innovations adapt batch processes to flow chemistry, enhancing reproducibility and scalability. A patented continuous system utilizes:
-
Two feed streams:
-
Stream A: 1-ethyl-4-formylpyrazole (0.5 M in THF)
-
Stream B: Benzylamine (0.55 M in THF)
-
-
T-mixer for reagent combination (residence time: 2 minutes)
-
Packed-bed reactor containing immobilized EDC/HOBt
This configuration achieves 94% conversion at 50°C with a throughput of 12 L/h, demonstrating industrial viability.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains standard for lab-scale purification, with solvent systems optimized as follows:
Table 2: Eluent Systems for Column Chromatography
| Compound Purity | Hexane:EtOAc | Rf Value |
|---|---|---|
| Crude mixture | 1:1 | 0.3–0.5 |
| Intermediate | 2:1 | 0.6 |
| Final product | 3:1 | 0.8 |
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) at −20°C yields colorless needles suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 148–150°C, confirming crystalline homogeneity.
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows >99% purity at 254 nm with retention time 6.8 minutes.
Comparative Method Analysis
Table 3: Synthesis Method Benchmarking
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Carbodiimide coupling | 78 | 98 | Moderate | 1.0 |
| Reductive amination | 89 | 97 | High | 0.8 |
| Continuous flow | 94 | 99 | Industrial | 1.2 |
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Classification and Key Differences
Benzamide derivatives are categorized based on their heterocyclic substituents. Below is a comparative analysis of N-[(1-ethylpyrazol-4-yl)methyl]benzamide with analogs from the evidence:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Functional and Pharmacological Insights
Antimicrobial Activity
- Triazole Derivatives : Mannich bases with 1,2,4-triazole (e.g., compound 2c, 2d) demonstrated moderate antifungal and antibacterial activity, likely due to hydrogen bonding with microbial enzymes .
- Oxadiazole Derivatives : LMM5 and LMM11 showed antifungal efficacy comparable to fluconazole, attributed to the electron-withdrawing 1,3,4-oxadiazole enhancing membrane penetration .
- Pyrazole vs.
Anticancer Activity
- Thiazole/Isoxazole Derivatives : Sulfur-containing groups (e.g., methylthio) in compounds improve interactions with cysteine residues in kinases or viral proteases .
- Capmatinib: The imidazotriazine-quinoline scaffold enables selective c-Met inhibition, highlighting the importance of extended aromatic systems for kinase targeting .
- HDAC Inhibitors : Triazole-based benzamides () showed competitive docking scores against HDAC8, suggesting that pyrazole analogs could be optimized for similar epigenetic targets .
Structural Determinants of Activity
- Heterocycle Electronics : Electron-deficient rings (e.g., oxadiazole in LMM5) enhance stability and target binding, whereas electron-rich systems (e.g., pyrazole) may favor π-π stacking.
- Substituent Effects: Bulky groups (e.g., ethyl in the target compound) can influence metabolic stability and selectivity. For example, Capmatinib’s quinoline moiety improves tumor tissue accumulation .
Pharmacokinetic Considerations
- Solubility : Oxadiazole and triazole derivatives often require solubilizing agents (e.g., DMSO/Pluronic F-127 in LMM5/11) , whereas pyrazole derivatives may exhibit better intrinsic solubility.
- Metabolic Stability : Ethyl groups (as in the target compound) could reduce oxidative metabolism compared to methyl substituents in triazole derivatives .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing N-[(1-ethylpyrazol-4-yl)methyl]benzamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 1-ethylpyrazole-4-methylamine with benzoyl chloride derivatives under controlled conditions (e.g., DCM solvent, room temperature, 12–24 hours) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Key optimizations : - Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side products .
Contradictions : Some protocols suggest THF as an alternative solvent, but DCM yields higher reproducibility in amide bond formation .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.0–8.5 ppm (benzamide aromatic protons) and δ 4.2–4.5 ppm (CH₂ linker between pyrazole and benzamide) .
- ¹³C NMR : Carbonyl signal at ~167 ppm confirms the benzamide moiety .
- Mass spectrometry : HRMS (ESI) for molecular ion [M+H]+ matching calculated m/z (e.g., 283.1214 for C₁₄H₁₇N₃O) .
- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Answer:
Methodology :
- Core modifications : Introduce substituents to the benzamide ring (e.g., electron-withdrawing groups at the para position to stabilize binding interactions) .
- Pyrazole optimization : Replace the 1-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
Experimental design : - Parallel synthesis : Generate derivatives via combinatorial chemistry and screen against target enzymes (e.g., kinases, cytochrome P450 isoforms) .
- Computational docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., COX-2 for anti-inflammatory activity) .
Data interpretation : Correlate IC₅₀ values (from enzyme assays) with substituent electronic profiles (Hammett constants) .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM in separate studies).
Troubleshooting steps :
Assay validation : Confirm uniform assay conditions (e.g., ATP concentration, pH, temperature) .
Compound integrity : Verify batch purity via LC-MS and stability under assay conditions (e.g., DMSO stock degradation over time) .
Target selectivity : Use proteome-wide profiling (e.g., KINOMEscan) to rule off-target effects .
Evidence : Structural analogs with trifluoromethyl groups showed enhanced selectivity due to hydrophobic pocket interactions .
Advanced: What strategies improve the pharmacokinetic (PK) properties of this compound?
Answer:
Key parameters :
- Solubility : Introduce polar groups (e.g., -OH, -SO₂NH₂) on the benzamide ring while maintaining logP <3 .
- Metabolic stability : Replace labile groups (e.g., methyl ester) with bioisosteres (e.g., tetrazole) to reduce CYP3A4-mediated oxidation .
Experimental approaches : - In vitro microsomal assays : Measure half-life in human liver microsomes (HLM) to identify metabolic hotspots .
- Pro-drug design : Mask acidic groups (e.g., as ethyl esters) to enhance oral bioavailability .
Contradictions : While tetrazole improves stability, it may reduce membrane permeability—balance via logD optimization .
Advanced: How can interdisciplinary applications (e.g., materials science) of this compound be explored?
Answer:
Materials design :
- Coordination complexes : Utilize the pyrazole nitrogen as a ligand for transition metals (e.g., Ru(II) for catalytic applications) .
- Polymer incorporation : Functionalize benzamide with vinyl groups for radical-initiated copolymerization .
Characterization : - X-ray crystallography : Resolve metal-ligand coordination geometry .
- TGA/DSC : Assess thermal stability for material durability (>250°C desired) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
